Product packaging for Lysyl-valyl-aspartyl-leucine(Cat. No.:CAS No. 140681-91-0)

Lysyl-valyl-aspartyl-leucine

Cat. No.: B125607
CAS No.: 140681-91-0
M. Wt: 473.6 g/mol
InChI Key: SADYNMDJGAWAEW-JKQORVJESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lysyl-valyl-aspartyl-leucine is a synthetic tetrapeptide composed of the amino acids L-lysine, L-valine, L-aspartic acid, and L-leucine. This sequence is provided for laboratory research purposes to investigate its potential biochemical and cellular functions. The presence of charged (lysine, aspartic acid) and hydrophobic (valine, leucine) residues suggests this peptide could be relevant for studying specific protein-protein interactions or as a substrate for enzymes like kinases or proteases. Researchers might utilize this compound to probe cellular signaling pathways, particularly those involving integrin binding or other molecular recognition events, given the inclusion of a valine-aspartic acid sequence. As a branched-chain amino acid, the C-terminal leucine may also be of interest in metabolic studies. This product is strictly for in-vitro research. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should conduct their own experiments to determine the specific activity and applicability of this peptide for their work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39N5O7 B125607 Lysyl-valyl-aspartyl-leucine CAS No. 140681-91-0

Properties

CAS No.

140681-91-0

Molecular Formula

C21H39N5O7

Molecular Weight

473.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H39N5O7/c1-11(2)9-15(21(32)33)25-19(30)14(10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1

InChI Key

SADYNMDJGAWAEW-JKQORVJESA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Other CAS No.

140681-91-0

sequence

KVDL

Synonyms

KVDL
Lys-Val-Asp-Leu
lysyl-valyl-aspartyl-leucine

Origin of Product

United States

Investigative Paradigms of Biological Activity and Cellular Mechanisms of Lysyl Valyl Aspartyl Leucine

Characterization of Antiaggregatory Activity

Exploration of Potential Modulatory Roles in Cellular Pathways

The influence of Lysyl-valyl-aspartyl-leucine on cellular pathways can be inferred from the known roles of its individual amino acid components.

Mechanisms of Signal Transduction Modulation

Leucine (B10760876), a branched-chain amino acid (BCAA), is a well-established modulator of signal transduction pathways related to protein synthesis and cell growth. myfmclinic.comresearchgate.netdietitiansondemand.comresearchgate.netnih.gov It activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a key regulator of these processes. myfmclinic.comresearchgate.netdietitiansondemand.comnih.govnih.gov The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets, including 70-kDa ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes the initiation of mRNA translation. researchgate.netresearchgate.netnih.gov While the direct effect of the tetrapeptide on this pathway is unknown, the presence of leucine suggests a potential to influence mTORC1 signaling.

Lysine (B10760008) and aspartic acid also play roles in cellular signaling. Lysine residues in proteins, such as histones, are subject to post-translational modifications like acetylation and methylation, which are crucial for regulating gene expression. creative-proteomics.comwikipedia.org Aspartic acid can act as an excitatory neurotransmitter in the central nervous system, indicating its role in cell-to-cell communication. thinkdochemicals.compatsnap.com

Influence on Enzyme Systems and Catalytic Specificity (e.g., aminoacyl-tRNA synthetases associated with constituent amino acids)

The constituent amino acids of this compound are substrates for their respective aminoacyl-tRNA synthetases (aaRSs), which are essential enzymes for protein synthesis. nih.govnih.govaars.onlineoup.comyoutube.com These enzymes catalyze the attachment of a specific amino acid to its cognate tRNA molecule. oup.comyoutube.com

Lysyl-tRNA synthetase (LysRS): This enzyme is responsible for charging tRNA with lysine. nih.govcram.com Beyond its canonical role in protein synthesis, LysRS has non-translational functions, including acting as a signaling molecule in the immune system. biocon.re.krnih.gov It can be secreted by cells and trigger proinflammatory responses. nih.govpnas.org

Valyl-tRNA synthetase (ValRS): This enzyme attaches valine to its corresponding tRNA. aars.onlinewikipedia.org In mammalian cells, ValRS can form a complex with the elongation factor EF-1H, suggesting a role in the efficient delivery of aminoacyl-tRNAs to the ribosome. nih.govnih.gov

Aspartyl-tRNA synthetase (AspRS): This enzyme ligates aspartic acid to its tRNA. nih.govembopress.orgwikipedia.org Some organisms possess a non-discriminating AspRS that can attach aspartic acid to the tRNAs for both aspartic acid and asparagine, which is then converted to asparagine-tRNAAsn. nih.govmdpi.com

Leucyl-tRNA synthetase (LRS): This enzyme is crucial for attaching leucine to its tRNA. nih.govoup.comaars.onlinewikipedia.org LRS also functions as a leucine sensor in the mTORC1 pathway, directly linking amino acid availability to the regulation of cell growth. nih.govoup.comaars.onlinecloudfront.net

The tetrapeptide itself is unlikely to be a direct substrate for these enzymes. However, upon degradation into its constituent amino acids, it would provide the necessary building blocks for protein synthesis, thus influencing the activity of these synthetases.

Aminoacyl-tRNA Synthetases for Constituent Amino Acids

Aminoacyl-tRNA SynthetaseConstituent Amino AcidPrimary FunctionNon-canonical Functions
Lysyl-tRNA synthetase (LysRS)LysineCharges tRNA with lysine for protein synthesis. nih.govcram.comActs as a signaling molecule in the immune system, can be secreted to trigger proinflammatory responses. biocon.re.krnih.govpnas.org
Valyl-tRNA synthetase (ValRS)ValineAttaches valine to its cognate tRNA. aars.onlinewikipedia.orgCan form a complex with elongation factor EF-1H in mammals. nih.govnih.gov
Aspartyl-tRNA synthetase (AspRS)Aspartic AcidLigates aspartic acid to its tRNA. nih.govembopress.orgwikipedia.orgSome forms can mischarge tRNAAsn with aspartic acid as part of an indirect pathway for asparagine synthesis. nih.govmdpi.com
Leucyl-tRNA synthetase (LRS)LeucineCharges tRNA with leucine. nih.govoup.comaars.onlinewikipedia.orgActs as a leucine sensor in the mTORC1 signaling pathway. nih.govoup.comaars.onlinecloudfront.net

Analysis of Receptor-Ligand Interactions

There is no direct evidence of this compound acting as a ligand for specific cellular receptors. However, the constituent amino acids can interact with various receptors and transporters. For example, aspartic acid acts as an excitatory neurotransmitter by binding to and activating receptors such as the NMDA receptor. thinkdochemicals.compatsnap.com Amino acid transporters on the cell surface recognize and facilitate the uptake of lysine, valine, aspartic acid, and leucine, which can be considered a form of receptor-ligand interaction.

Role in Cellular Processes (e.g., regulation of protein synthesis or cellular growth, inferred from constituent amino acids)

The primary role of this compound in cellular processes would be to serve as a source of its constituent amino acids upon hydrolysis. These amino acids are fundamental for protein synthesis and cellular growth.

Lysine: As an essential amino acid, lysine is a critical component of proteins and is vital for growth and tissue repair. creative-proteomics.comcreative-proteomics.comnbinno.comhsfbiotech.com It is also involved in the crosslinking of collagen and the production of carnitine. wikipedia.orgnbinno.com

Valine: This essential branched-chain amino acid is crucial for muscle growth, tissue repair, and energy production. nbinno.comwikipedia.orgstudy.com It can be catabolized in muscle tissue to provide energy. study.comnih.gov

Aspartic Acid: A non-essential amino acid, aspartic acid is a building block for proteins and a precursor for the synthesis of other amino acids and nucleotides. thinkdochemicals.compatsnap.comwikipedia.orgnih.govmdpi.com It also plays a role in the urea (B33335) cycle. thinkdochemicals.compatsnap.com

Leucine: This essential BCAA is a key regulator of muscle protein synthesis and is important for muscle growth and repair. myfmclinic.comdietitiansondemand.comnih.gov It also contributes to energy production and helps regulate blood sugar levels. dietitiansondemand.com

Inferred Roles of Constituent Amino Acids in Cellular Processes

Amino AcidRole in Protein SynthesisRole in Cellular Growth
LysineEssential building block of proteins. creative-proteomics.comcreative-proteomics.comnbinno.comhsfbiotech.comCrucial for growth, tissue repair, and collagen production. wikipedia.orgnbinno.com
ValineEssential component of proteins. wikipedia.orgstudy.comSupports muscle growth, tissue repair, and provides energy. nbinno.comnih.gov
Aspartic AcidBuilding block for proteins and precursor for other amino acids and nucleotides. thinkdochemicals.compatsnap.comwikipedia.orgnih.govParticipates in the urea cycle and gluconeogenesis. thinkdochemicals.compatsnap.comwikipedia.org
LeucineEssential building block of proteins and potent stimulator of muscle protein synthesis via the mTORC1 pathway. myfmclinic.comresearchgate.netdietitiansondemand.comresearchgate.netnih.govnih.govPromotes muscle growth and helps regulate cell growth. myfmclinic.comdietitiansondemand.comnih.gov

Advanced Methodologies for the Synthesis of Lysyl Valyl Aspartyl Leucine in Research

Principles of Peptide Synthesis for Academic Applications

The chemical synthesis of peptides is a systematic process involving the sequential formation of amide (peptide) bonds between amino acids. nih.gov In a laboratory setting, this process is meticulously controlled to ensure the correct sequence and stereochemistry of the final peptide. The synthesis proceeds by coupling the carboxyl group of one amino acid with the amino group of another. researchgate.net To prevent unwanted side reactions and ensure the specific formation of the desired peptide bond, temporary protecting groups are employed to block the reactive functional groups on the amino acid backbone (the α-amino and α-carboxyl groups) and on the amino acid side chains. nih.gov

The synthesis is typically carried out in a stepwise manner, adding one amino acid at a time to the growing peptide chain. nih.gov This iterative process consists of two main steps in each cycle: the deprotection of the N-terminal amino group of the growing chain and the coupling of the next N-protected amino acid. After the entire sequence has been assembled, all remaining protecting groups are removed, and the final peptide is purified. researchgate.net

Two primary strategies for protecting the α-amino group have become standard in peptide synthesis: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies. nih.gov The choice of strategy dictates the chemical conditions used for deprotection throughout the synthesis. The Boc strategy relies on acid-labile protecting groups, while the Fmoc strategy utilizes base-labile N-terminal protection and acid-labile side-chain protection. nih.gov

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for Lysyl-valyl-aspartyl-leucine

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing peptides in research environments due to its efficiency and potential for automation. nih.govgyrosproteintechnologies.com In SPPS, the C-terminal amino acid of the target peptide is first anchored to an insoluble polymer resin. gyrosproteintechnologies.com The peptide chain is then assembled step-by-step on this solid support. The key advantage of this approach is that excess reagents and soluble byproducts can be easily removed by simple washing and filtration, which streamlines the purification process at each step. gyrosproteintechnologies.com

For the synthesis of this compound, an optimized SPPS protocol would typically employ the Fmoc/tBu strategy. The synthesis would commence by attaching Fmoc-L-leucine to a suitable resin, such as a Rink amide resin if a C-terminal amide is desired, or a Wang resin for a C-terminal carboxylic acid. kennesaw.edu

The synthesis cycle for each subsequent amino acid (Asp, Val, and Lys) involves two key steps:

Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). kennesaw.edu

Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent, followed by its reaction with the deprotected N-terminus of the resin-bound peptide. nih.gov

A critical consideration in the synthesis of this compound is the presence of aspartic acid. The Asp residue is prone to a side reaction known as aspartimide formation, especially when followed by certain amino acids. This can occur under the basic conditions of Fmoc deprotection and can lead to impurities that are difficult to separate from the desired product. nih.govresearchgate.net

Table 1: Optimized SPPS Protocol Parameters for this compound

ParameterRecommended ConditionRationale
ResinRink Amide Resin (for C-terminal amide)Provides a stable linkage that can be cleaved under acidic conditions to yield the peptide amide.
Protecting Group StrategyFmoc/tBuAllows for mild deprotection conditions, which is generally favorable for peptide stability. nih.gov
Side-Chain ProtectionLys(Boc), Asp(OtBu), Val(no protection), Leu(no protection)Protects the reactive side chains of Lysine (B10760008) and Aspartic Acid from participating in unwanted reactions.
Coupling ReagentHBTU/DIEA or HATU/DIEAEfficiently activates the carboxylic acid for rapid and complete coupling, minimizing racemization. askfilo.com
Fmoc Deprotection20% Piperidine in DMF with 0.1 M HOBtThe addition of HOBt can help to suppress aspartimide formation. nih.gov
Cleavage and Final DeprotectionTFA/H2O/TIPS (e.g., 95:2.5:2.5)A strong acid cocktail that cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously. kennesaw.edu

Application of Liquid-Phase Peptide Synthesis (LPPS) in this compound Production

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, represents an alternative to SPPS. neulandlabs.com In LPPS, the peptide is synthesized while remaining in solution throughout the entire process. neulandlabs.com While generally more labor-intensive than SPPS due to the need for purification after each step, LPPS offers advantages for the large-scale synthesis of short peptides and for sequences that are prone to aggregation on a solid support. bioduro.combachem.com

For the production of this compound, LPPS could be a viable option, particularly for generating larger quantities for extensive research. The synthesis can be performed in a stepwise manner or through fragment condensation, where smaller peptide fragments are synthesized and then coupled together. neulandlabs.com

Modern LPPS methodologies often employ soluble tags, such as polyethylene (B3416737) glycol (PEG), to facilitate purification. rsc.org This approach, sometimes referred to as Liquid-Phase Peptide Synthesis on a Soluble Support (LPPS-SS), combines some of the benefits of both SPPS and traditional solution-phase synthesis. The growing peptide is attached to a soluble polymer, allowing for homogeneous reaction conditions. The polymer-peptide conjugate can then be precipitated and washed to remove excess reagents, simplifying the purification process. rsc.org

Table 2: Comparison of SPPS and LPPS for this compound Synthesis

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Scale Well-suited for small to medium scale (mg to g). nih.govAdvantageous for large-scale production (g to kg). neulandlabs.com
Automation Easily automated. bioduro.comLess amenable to full automation.
Purification Simplified purification at each step via washing. gyrosproteintechnologies.comRequires purification (e.g., crystallization, chromatography) after each coupling step. neulandlabs.com
Reagent Usage Often requires an excess of reagents to drive reactions to completion.Can be more economical with reagents. bachem.com
Applicability to Lys-Val-Asp-Leu Ideal for rapid, routine synthesis for research purposes.A practical choice for producing larger quantities of the tetrapeptide.

Strategies for the Design and Synthesis of this compound Analogs

The synthesis of analogs of this compound allows researchers to investigate structure-activity relationships and to develop peptides with enhanced properties, such as increased stability or altered biological activity.

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. nih.gov Their incorporation into a peptide sequence can introduce novel chemical functionalities, steric constraints, or altered electronic properties. nih.gov The synthesis of analogs containing ncAAs generally follows standard SPPS or LPPS protocols, with the ncAA being introduced as a protected building block in the appropriate cycle of the synthesis. nih.gov

For this compound, various ncAAs could be substituted for the native residues to probe their roles and potentially enhance the peptide's characteristics.

Table 3: Examples of Non-Canonical Amino Acid Incorporation in this compound Analogs

PositionCanonical ResiduePotential ncAA SubstituteRationale for Substitution
1LysineOrnithine (Orn)To investigate the impact of side-chain length on basicity and potential interactions. nih.gov
2Valinetert-Leucine (Tle)To introduce increased steric bulk, potentially influencing peptide conformation and proteolytic stability. nih.gov
3Aspartic AcidHomoglutamic Acid (hGlu)To alter the positioning of the acidic side chain and its potential interactions.
4Leucine (B10760876)Norleucine (Nle)To replace the isobutyl side chain with a linear butyl group, subtly modifying hydrophobicity. frontiersin.org

Peptides in solution often exist as an ensemble of different conformations. By introducing conformational constraints, it is possible to lock the peptide into a specific three-dimensional structure that may be more favorable for biological activity. This can also lead to increased resistance to enzymatic degradation.

The design of conformationally restricted mimetics of this compound could involve several strategies:

Cyclization: The linear peptide can be cyclized, for example, by forming an amide bond between the N-terminus and the C-terminus (head-to-tail cyclization) or between the side chain of an amino acid and one of the termini.

Stapled Peptides: This involves introducing a covalent linkage between two amino acid side chains within the peptide, often to stabilize a specific secondary structure like an α-helix. bioduro.com

Backbone Modifications: Altering the peptide backbone, for instance, by introducing N-methylated amino acids, can restrict conformational freedom by limiting rotation around the peptide bond.

The synthesis of these mimetics requires specialized chemical strategies. For example, on-resin cyclization is a common technique in SPPS where the cyclization reaction is performed while the peptide is still attached to the solid support.

Analytical and Biophysical Characterization of Lysyl Valyl Aspartyl Leucine

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods are fundamental for the separation and purification of peptides like Lysyl-valyl-aspartyl-leucine, as well as for the assessment of their purity. High-performance liquid chromatography is the most prevalent technique, though other advanced methods also offer unique advantages.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the analysis and purification of peptides. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is commonly employed due to its hydrophobicity, which allows for effective interaction with the nonpolar side chains of valine and leucine (B10760876).

The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA) added to both phases. TFA serves to sharpen peaks and improve resolution by forming ion pairs with the charged residues of the peptide, such as the lysine (B10760008) and aspartic acid side chains, and the N- and C-termini.

Purity assessment is performed by injecting a solution of the synthesized peptide onto the HPLC system. The peptide is eluted by a gradient of increasing organic solvent concentration. A detector, typically set to a wavelength of 214 nm where the peptide bond absorbs light, monitors the eluate. The purity of the this compound sample is determined by the relative area of its corresponding peak in the chromatogram.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Expected Retention Time 15-20 minutes

Advanced Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is another high-resolution technique for the separation and analysis of peptides. In CE, separation is achieved based on the differential migration of charged molecules in an electric field. For a peptide like this compound, its net charge at a given pH will determine its electrophoretic mobility.

The use of acidic buffers containing tetraalkylammonium cations can dynamically modify the capillary surface, which helps to minimize the adsorption of positively charged peptides and improve resolution. CE can be particularly useful for separating closely related peptides and for analyzing small sample volumes.

Mass Spectrometry for Molecular Identification and Structural Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and amino acid sequence of peptides. When coupled with HPLC (LC-MS), it provides a powerful method for both purification and identification.

The analysis of this compound by mass spectrometry would first involve ionization of the peptide, typically by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is then measured to determine the molecular weight of the peptide.

De Novo Peptide Sequencing

Tandem mass spectrometry (MS/MS) is employed for de novo sequencing, which determines the amino acid sequence without prior knowledge of the peptide's composition. In this process, the [M+H]+ ion of this compound is selected and subjected to fragmentation, a process known as collision-induced dissociation (CID). This fragmentation primarily occurs at the peptide bonds, generating a series of b- and y-ions.

The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence. For example, the mass difference between the y3 and y2 ions would correspond to the mass of aspartic acid. A significant challenge in the de novo sequencing of this peptide is the differentiation between the isobaric residues leucine and isoleucine, which have the same mass.

Table 2: Predicted m/z Values for b- and y-ions of this compound

IonPredicted m/zIonPredicted m/z
b1129.10y1132.09
b2228.17y2247.11
b3343.20y3346.18
b4456.28y4474.28

Identification of Post-Synthetic Modifications

Mass spectrometry is also highly sensitive for the detection of post-synthetic modifications, which are chemical alterations to amino acid residues after the peptide has been synthesized. For this compound, the lysine residue is a potential site for modifications such as methylation, acetylation, or ubiquitination. These modifications would result in a characteristic mass shift in the precursor ion and affected fragment ions, allowing for their identification and localization within the peptide sequence.

Spectroscopic Approaches for Conformational and Structural Insights

Spectroscopic techniques provide valuable information about the secondary and tertiary structure of peptides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of the various protons in the peptide, it is possible to deduce dihedral angle restraints and inter-proton distances, which are then used to calculate a structural model.

Circular Dichroism (CD) spectroscopy is a sensitive method for examining the secondary structure of peptides. The CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide backbone conformation. While a short peptide like this compound is unlikely to form a stable secondary structure on its own, CD can be used to study its conformational changes upon binding to other molecules or in different solvent environments.

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the peptide bonds. The frequencies of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are sensitive to the secondary structure of the peptide.

Biophysical Methods for Elucidating Molecular Interactions

Isothermal Titration Calorimetry (ITC):Similarly, the thermodynamic parameters of any potential binding interactions involving this compound have not been reported. ITC studies, which would provide insight into the enthalpy and entropy changes upon binding, have not been published for this tetrapeptide.

While the individual amino acids—lysine, valine, aspartic acid, and leucine—are well-characterized, and the analytical techniques mentioned are standard in peptide and protein research, the specific combination and sequence of this compound has not been a subject of detailed investigation in published literature. Therefore, the creation of data tables and a thorough, scientifically accurate article focusing solely on this compound is not feasible based on the current state of scientific knowledge.

Computational and in Silico Approaches in Lysyl Valyl Aspartyl Leucine Research

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a ligand, such as the tetrapeptide Lysyl-valyl-aspartyl-leucine, with a target protein or receptor. nih.gov The process begins with the generation of a three-dimensional (3D) structure of the KVDL peptide, often using homology modeling or ab initio prediction methods. Concurrently, the 3D structure of the target receptor is obtained from databases like the Protein Data Bank (PDB) or modeled if an experimental structure is unavailable. bepls.com

Molecular docking simulations then systematically explore various orientations and conformations of the KVDL peptide within the binding site of the target molecule. nih.govnih.gov Algorithms use scoring functions to evaluate the binding compatibility, calculating an estimated binding energy or affinity for each pose. explorationpub.com These scores are based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation energy. nih.gov

This approach allows researchers to identify the most probable binding conformation and key amino acid residues at the interface that stabilize the peptide-receptor complex. bepls.comnih.gov For instance, a hypothetical docking study of KVDL with a target enzyme could reveal specific hydrogen bonds between the aspartyl residue of the peptide and a lysine (B10760008) residue in the enzyme's active site, providing a rationale for its inhibitory activity.

Table 1: Hypothetical Molecular Docking Results for this compound (KVDL) with Target Protein X
ParameterDescriptionPredicted Value
Binding AffinityEstimated free energy of binding. A more negative value indicates stronger binding.-8.5 kcal/mol
Key Interacting Residues (KVDL)Amino acids in the peptide primarily involved in binding.Lys-1, Asp-3
Key Interacting Residues (Target X)Amino acids in the target protein's binding pocket that interact with the peptide.Glu-124, Arg-150, Tyr-210
Hydrogen BondsNumber of predicted hydrogen bonds stabilizing the complex.4
Hydrophobic InteractionsKey hydrophobic contacts between the peptide and target.Val-2, Leu-4 (KVDL) with Ile-128, Phe-208 (Target X)

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system (the peptide, solvent, and ions), providing a trajectory that reveals the peptide's flexibility, stability, and dominant conformational states. nih.gov

In a typical MD simulation of KVDL, the peptide is placed in a simulated aqueous environment, and its movements are tracked over nanoseconds or even microseconds. nih.gov Analysis of the resulting trajectory can reveal how the peptide folds and unfolds, the stability of its secondary structure (if any), and the range of shapes it can adopt in solution. Key metrics such as the root-mean-square deviation (RMSD) are used to assess the structural stability of the peptide over the simulation time, while root-mean-square fluctuation (RMSF) can pinpoint which residues are the most flexible. nih.gov These simulations are crucial for validating docking results, as they can confirm the stability of a predicted peptide-receptor complex. nih.govnih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for KVDL in Aqueous Solution
ParameterDescriptionResult
Simulation TimeThe total duration of the simulation.200 ns
Average RMSD (Backbone)Root-Mean-Square Deviation, indicating structural stability relative to the starting structure.2.1 Å
Average Radius of Gyration (Rg)A measure of the peptide's compactness.0.6 nm
Dominant Secondary StructureThe most frequently observed secondary structural element during the simulation.Turn/Bend
Most Flexible Residue (by RMSF)The residue showing the highest degree of atomic fluctuation.Lys-1 (N-terminus)

Bioinformatics Tools for Sequence-Activity Relationship (SAR) Prediction

Bioinformatics tools and databases are employed to predict the potential biological activities of peptides based on their amino acid sequence. This sequence-activity relationship (SAR) analysis for this compound would involve screening its sequence (KVDL) against databases of known bioactive peptides, such as BIOPEP. researchgate.net These platforms contain information on thousands of peptides and use algorithms to identify specific motifs or sequence characteristics associated with particular functions, such as antimicrobial, antihypertensive, or antioxidant activities.

By comparing the KVDL sequence to known functional motifs, these tools can generate a profile of its likely biological activities. researchgate.net For example, the presence of specific amino acids like Lysine (positively charged) and Leucine (B10760876) (hydrophobic) might suggest a potential for antimicrobial activity. The prediction is often quantitative, providing a calculated probability or a "bioactivity index" for different functions. This in silico screening helps prioritize peptides for further experimental validation.

Table 3: Hypothetical Sequence-Activity Relationship (SAR) Profile for this compound (KVDL) from a Bioinformatics Database
Predicted ActivityBasis of PredictionPredicted Potency (e.g., IC₅₀)
ACE InhibitoryPresence of C-terminal Leucine.50-100 µM
DPP-IV InhibitoryN-terminal Lys-Val motif.> 200 µM
AntioxidantGeneral amino acid composition.Low Probability
AntimicrobialPresence of Lysine (cationic) and Leucine/Valine (hydrophobic).Moderate Probability

De Novo Peptide Design Algorithms for Modified Analogs

De novo peptide design utilizes computational algorithms to create novel peptide sequences with desired properties, such as enhanced binding affinity or stability. nih.govcore.ac.uk Starting with a template structure like this compound, these algorithms can systematically introduce mutations (amino acid substitutions) and evaluate their predicted impact on function. researchgate.net

The design process is an optimization problem where the algorithm seeks to find a new sequence that maximizes a scoring function, which could be the predicted binding energy to a target or structural stability. nih.gov For example, an algorithm might suggest replacing Valine with a more hydrophobic residue like Isoleucine to potentially increase binding affinity to a hydrophobic pocket on a target protein. It could also suggest substitutions with non-standard or D-amino acids to increase resistance to enzymatic degradation. google.com This approach allows for the rational design of KVDL analogs with potentially superior therapeutic characteristics compared to the original peptide.

Table 4: Hypothetical De Novo Designed Analogs of this compound (KVDL)
AnalogSequence ModificationDesign GoalPredicted Improvement
KVDL-A1Val2 -> IleEnhance hydrophobic interaction+1.2 kcal/mol binding affinity
KVDL-A2Asp3 -> GluOptimize hydrogen bondingFormation of an additional H-bond with target
KVDL-A3Leu4 -> D-LeuIncrease proteolytic stabilityPredicted 2x increase in half-life
KVDL-A4Cyclization (Head-to-tail)Improve conformational rigidityLower RMSD in MD simulations

Pre Clinical Experimental Models and Systems Biology Integration for Lysyl Valyl Aspartyl Leucine

In Vitro Cell-Based Assays for Efficacy and Mechanism

In vitro cell-based assays are fundamental in the initial stages of drug discovery to determine the biological activity and mechanism of action of a new chemical entity like Lysyl-valyl-aspartyl-leucine. These assays provide a controlled environment to assess the peptide's effects on specific cellular processes.

Cell Line Models for Antiaggregatory Activity

Protein aggregation is a pathological hallmark of several neurodegenerative diseases. Peptides that can inhibit this process are of significant therapeutic interest. The antiaggregatory potential of this compound would be evaluated using both cell-free and cell-based models.

A common cell-free method to assess anti-aggregation activity is the Thioflavin T (ThT) fluorescence assay . ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. A reduction in fluorescence intensity in the presence of the test peptide indicates an inhibitory effect on fibril formation.

To provide a more physiologically relevant context, cell-based assays are employed. A widely used model involves neuronal cell lines, such as human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells, challenged with an aggregating peptide like amyloid-beta (Aβ). The protective effect of the test peptide is then quantified by measuring cell viability, often using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

Table 1: Representative Data from a Thioflavin T Assay for a Hypothetical Anti-aggregatory Peptide (AP)

Treatment GroupThT Fluorescence (Arbitrary Units)% Inhibition
Aβ (40 µM) alone100 ± 50%
Aβ + AP (10 µM)75 ± 425%
Aβ + AP (20 µM)52 ± 648%
Aβ + AP (40 µM)28 ± 372%

Table 2: Illustrative Results of a PC12 Cell Viability Assay for a Hypothetical Anti-aggregatory Peptide (AP)

Treatment GroupCell Viability (% of Control)
Untreated Control100 ± 8
Aβ (25 µM) alone55 ± 6
Aβ + AP (5 µM)68 ± 7
Aβ + AP (10 µM)82 ± 5
Aβ + AP (20 µM)95 ± 9

Functional Assays for Receptor Activation or Enzyme Inhibition

Many bioactive peptides exert their effects by interacting with specific cell surface receptors or by inhibiting enzymes involved in pathological pathways.

Receptor Binding Assays: To determine if this compound interacts with a particular receptor, competitive binding assays are performed. In this setup, a known radiolabeled or fluorescently tagged ligand for the receptor of interest is incubated with cells or cell membranes expressing the receptor. The ability of increasing concentrations of the unlabeled test peptide to displace the labeled ligand is measured. A decrease in the bound signal indicates that the test peptide is competing for the same binding site. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the peptide required to displace 50% of the labeled ligand.

Enzyme Inhibition Assays: If this compound is hypothesized to inhibit a specific enzyme, its inhibitory activity can be quantified using an appropriate enzymatic assay. The assay measures the rate of the enzymatic reaction in the presence of varying concentrations of the peptide. The IC50 value, the concentration of the peptide that reduces the enzyme's activity by 50%, is a key parameter for assessing its potency. The inhibition constant (Ki) can also be determined to provide a more absolute measure of binding affinity. acs.org

Table 3: Example Data from a Competitive Receptor Binding Assay for a Hypothetical Peptide Antagonist (PA)

Concentration of PA (nM)% Specific Binding of Radioligand
0100
185
1052
10015
10005

Table 4: Representative Data from an Enzyme Inhibition Assay for a Hypothetical Peptide Inhibitor (PI)

Concentration of PI (µM)% Enzyme Activity
0100
0.190
160
1025
1005

Non-Human In Vivo Models for Biological Function Evaluation

Following promising in vitro results, the biological function of this compound would be evaluated in non-human in vivo models. These studies are crucial for understanding the peptide's effects in a complex physiological system.

Animal Models for Studying Related Biological Phenomena

The choice of animal model depends on the intended therapeutic application of the peptide. For instance, if this compound demonstrated anti-inflammatory properties in vitro, a common model would be lipopolysaccharide (LPS)-induced inflammation in mice. mdpi.com In this model, mice are administered LPS, a component of bacterial cell walls, which elicits a strong inflammatory response. The efficacy of the peptide would be assessed by measuring the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the blood or tissues. swolverine.com

For neuroprotective effects suggested by antiaggregatory activity, transgenic mouse models of Alzheimer's disease that overexpress human amyloid precursor protein would be appropriate. The peptide's ability to reduce amyloid plaque burden, improve cognitive function in behavioral tests, and decrease neuroinflammation would be key endpoints.

Table 5: Illustrative Data from an LPS-Induced Inflammation Mouse Model for a Hypothetical Anti-inflammatory Peptide (AIP)

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Saline Control50 ± 1030 ± 8
LPS (1 mg/kg)850 ± 701200 ± 150
LPS + AIP (5 mg/kg)550 ± 60750 ± 100
LPS + AIP (10 mg/kg)300 ± 45400 ± 60

Pharmacokinetic and Pharmacodynamic Assessment in Pre-clinical Species

Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) describes what the drug does to the body. Understanding the PK/PD relationship is vital for determining a potential therapeutic window.

For a peptide like this compound, PK studies would typically be conducted in rats. nih.gov The peptide would be administered intravenously (IV) and orally (PO) to determine key parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and oral bioavailability (F). frontiersin.orgnih.gov Due to the susceptibility of peptides to enzymatic degradation in the gastrointestinal tract and rapid clearance by the kidneys, short half-lives and low oral bioavailability are common challenges. frontiersin.org

Pharmacodynamic assessments would be integrated with PK studies to correlate the concentration of the peptide in the body with its biological effect over time. For example, in the LPS-induced inflammation model, the time course of cytokine reduction would be measured alongside the plasma concentrations of the peptide.

Table 6: Representative Pharmacokinetic Parameters for a Hypothetical Tetrapeptide in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)150050
Tmax (h)0.080.5
AUC (ng·h/mL)180090
t1/2 (h)1.51.8
Bioavailability (F)-5%

Peptidomics and Proteomics for Global Biological Impact Analysis

To gain a broader understanding of the biological effects of this compound beyond a single target or pathway, systems biology approaches such as peptidomics and proteomics are employed.

Peptidomics involves the comprehensive analysis of all peptides in a biological sample. acs.org In the context of administering this compound, peptidomic analysis of plasma or tissue samples could identify the metabolic fate of the peptide by detecting its degradation products. nih.gov This information is valuable for understanding its stability and for identifying potential strategies to improve its pharmacokinetic profile. This approach can also reveal changes in the endogenous peptidome in response to treatment, which may uncover novel biomarkers of the peptide's activity. mdpi.com

Proteomics is the large-scale study of proteins. By comparing the proteomes of cells or tissues treated with this compound to untreated controls, researchers can identify changes in protein expression that are induced by the peptide. mdpi.com This can provide insights into its mechanism of action, identify off-target effects, and reveal novel therapeutic targets. For example, a proteomic analysis of neuronal cells treated with the peptide might reveal changes in proteins involved in synaptic function, oxidative stress, or apoptosis, providing a more holistic view of its neuroprotective effects.

Table 7: Hypothetical Peptidomic Analysis of Plasma Following Administration of a Tetrapeptide

Detected Peptide FragmentParent PeptideCleavage SitePotential Peptidase
Val-Asp-LeuLys-Val-Asp-LeuLys-ValAminopeptidase
Lys-Val-AspLys-Val-Asp-LeuAsp-LeuCarboxypeptidase

Table 8: Illustrative Proteomic Changes in LPS-stimulated Macrophages Treated with a Hypothetical Anti-inflammatory Peptide

ProteinFunctionFold Change vs. LPS alone
IκBαNF-κB inhibitor+2.5
COX-2Pro-inflammatory enzyme-3.0
iNOSPro-inflammatory enzyme-2.8
HO-1Anti-inflammatory enzyme+2.2

Future Directions and Emerging Research Avenues for Lysyl Valyl Aspartyl Leucine

Discovery of Novel Biological Targets and Off-Target Effects

Future research will likely focus on identifying the specific biological receptors and pathways with which Lysyl-valyl-aspartyl-leucine interacts. High-throughput screening assays, proteomics, and molecular modeling could be employed to uncover its primary molecular targets. A crucial aspect of this research will be to simultaneously investigate potential off-target effects to build a comprehensive biological profile. Understanding these interactions is fundamental to elucidating the peptide's mechanism of action and its potential physiological roles.

Development of Advanced Methodologies for Peptide Delivery in Research Systems

A significant hurdle in peptide research is their delivery to specific cells or tissues in vitro and in vivo. Future studies will need to explore advanced delivery systems for this compound. This could involve encapsulation in liposomes or nanoparticles, or conjugation to cell-penetrating peptides to enhance cellular uptake and stability. The development of such methodologies will be critical for accurately studying its biological functions in various research models.

Cross-Disciplinary Integration with Nanoscience and Materials Science

The convergence of peptide research with nanoscience and materials science opens up new possibilities. This compound could be incorporated into novel biomaterials or functionalized onto the surface of nanoparticles. This integration could lead to the development of sophisticated research tools, such as targeted probes for cellular imaging or components of biosensors. These advanced materials could provide new platforms for studying the peptide's interactions and functions with high precision.

Contribution to Fundamental Understanding of Peptide Biology and Signaling

Investigating this compound can contribute to the broader understanding of peptide biology and cell signaling. By studying how this specific sequence of amino acids dictates its structure, stability, and biological activity, researchers can gain deeper insights into the fundamental principles governing peptide function. This knowledge can inform the design of novel peptides with specific biological activities and enhance our understanding of endogenous peptide signaling pathways. While some dipeptides are recognized for their roles in cell signaling, many are short-lived products of protein breakdown. hmdb.ca Research into tetrapeptides like this compound could reveal more complex signaling roles for these molecules.

Q & A

Basic Research Questions

Q. How can the primary structure of Lysyl-valyl-aspartyl-leucine (KVDL) be experimentally confirmed?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to fragment the peptide and analyze its sequence via collision-induced dissociation (CID). Pair this with nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry and backbone connectivity . For validation, compare retention times in high-performance liquid chromatography (HPLC) against synthetic standards. Ensure purity via elemental analysis and Fourier-transform infrared spectroscopy (FTIR) for functional group identification .

Q. What experimental protocols are recommended for synthesizing KVDL in vitro?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Optimize coupling efficiency with HBTU/HOBt activators and monitor deprotection steps with Kaiser tests. Purify crude peptides via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradients). Characterize intermediates using MALDI-TOF mass spectrometry .

Q. How can researchers assess KVDL’s solubility and stability in aqueous buffers?

  • Methodological Answer : Conduct solubility screens in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Measure turbidity via dynamic light scattering (DLS) and confirm stability using accelerated degradation studies (e.g., 40°C for 14 days). Analyze degradation products with LC-MS and quantify hydrolytic stability via half-life calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data for KVDL across cell-based assays be resolved?

  • Methodological Answer : Perform meta-analysis of experimental conditions:

  • Variable 1 : Cell line heterogeneity (e.g., HEK293 vs. HeLa).
  • Variable 2 : Assay interference (e.g., serum proteins binding to KVDL).
  • Variable 3 : Batch-to-batch peptide purity (validate via HPLC-MS).
    Use orthogonal assays (e.g., SPR for binding affinity, luciferase reporters for pathway activation) to cross-validate results. Apply statistical rigor via ANOVA with post-hoc corrections to identify outliers .

Q. What strategies optimize KVDL’s bioavailability in pharmacokinetic studies?

  • Methodological Answer :

  • Chemical Modification : Conjugate with polyethylene glycol (PEG) or cyclize the peptide to reduce renal clearance.
  • Formulation : Encapsulate in liposomes or nanoparticles (e.g., PLGA) for sustained release.
  • In Vivo Testing : Use radiolabeled KVDL (e.g., ³H or ¹⁴C isotopes) to track biodistribution in rodent models. Analyze plasma half-life (t½) and area under the curve (AUC) via LC-MS/MS .

Q. How can computational modeling predict KVDL’s interaction with target receptors?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model KVDL binding to receptors (e.g., integrins). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
  • Free Energy Calculations : Apply MM/GBSA or umbrella sampling to estimate binding affinities (ΔG). Cross-reference with experimental SPR or ITC data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.